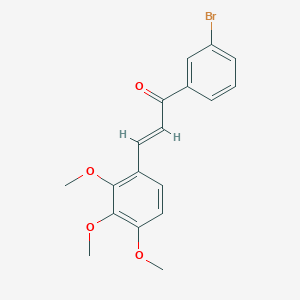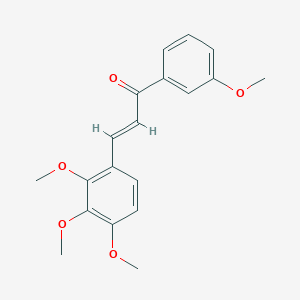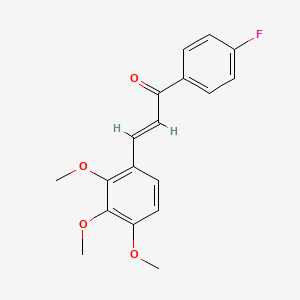
Methyl 3-(2-methylphenyl)oxirane-2-carboxylate
Descripción general
Descripción
Methyl 3-(2-methylphenyl)oxirane-2-carboxylate (MMPOC) is an organic compound that is a derivative of the cyclic ether oxirane, and is used in a variety of scientific research applications. MMPOC is a colorless liquid with a low boiling point and low volatility, making it ideal for laboratory experiments. It is also a non-toxic and non-flammable substance, making it safe for use in laboratory settings.
Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
Methyl 3-(2-methylphenyl)oxirane-2-carboxylate and related compounds have been utilized in chiral resolution processes. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent, derived from enantiopure phenylglycidol, reacts with various α-chiral primary and secondary amines through regioselective ring-opening. This fluorinated compound is versatile for analyzing scalemic mixtures of amines, as diastereomeric products can be easily identified and quantified by NMR and HPLC (Rodríguez-Escrich et al., 2005).
Inhibitor Synthesis
The synthesis of 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1) for non-insulin-dependent diabetes mellitus (NIDDM) treatment, has been developed. This synthesis involves alkylation followed by Sharpless epoxidation, demonstrated by the synthesis of (R)-Etomoxir, a prominent member of this compound class (Scott & Golding, 2004).
Cancer Research
A series of novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with optical activity were synthesized for cancer research. The process involved microwave-assisted reactions and exhibited potential for suppressing the growth of A549 and H322 lung cancer cells. This highlights the applicability of such compounds in oncological research (Shen et al., 2012).
Dental Material Research
Siloranes, silicon-based monomers with oxirane functionality, are being researched for use in low shrinkage/stress dental composites. Their stability and chemical structure changes in aqueous environments are crucial for dental applications. Siloranes displayed stability in all tested environments, suggesting suitability for oral use, unlike conventional oxirane-functional monomers (Eick et al., 2006).
Genetic Studies
Oxiranes, including methyl 3-(2-methylphenyl)oxirane-2-carboxylate and similar molecules, have been studied for potential genetic impacts. For instance, the formation of micronuclei and induction of gene mutations in mammalian cells were analyzed, revealing that some oxiranes, at certain concentrations, induced significantly higher numbers of micronuclei than controls. This indicates the importance of evaluating the genetic effects of these compounds (Schweikl et al., 2004).
Propiedades
IUPAC Name |
methyl 3-(2-methylphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-3-4-6-8(7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMDARHEXLJCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)
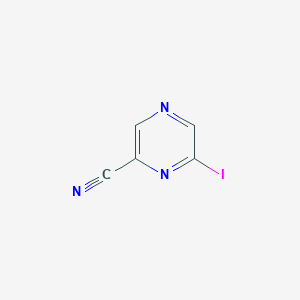
![tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3096585.png)


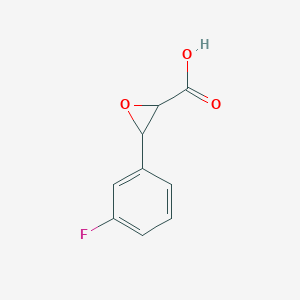
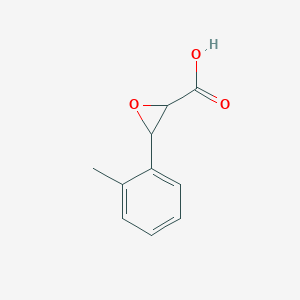
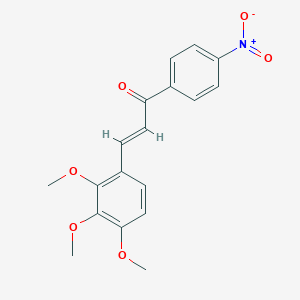
ruthenium(II)](/img/structure/B3096642.png)
